

# (3R,5R)-Octahydrocurcumin CAS number

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## Compound of Interest

Compound Name: (3R,5R)-Octahydrocurcumin

Cat. No.: B15594593

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An In-depth Technical Guide to **(3R,5R)-Octahydrocurcumin**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(3R,5R)-Octahydrocurcumin** (OHC) is a principal and the final hydrogenated metabolite of curcumin, the active polyphenol in turmeric. Unlike its parent compound, which suffers from poor bioavailability and rapid metabolism, OHC exhibits enhanced stability and, in many cases, superior biological activity. Its defined stereochemistry at the C3 and C5 positions influences its interaction with biological targets. This document provides a comprehensive technical overview of **(3R,5R)-Octahydrocurcumin**, including its chemical identity, quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and key signaling pathways through which it exerts its therapeutic effects.

## Chemical Identity

**(3R,5R)-Octahydrocurcumin** is a saturated derivative of curcumin, lacking the  $\alpha,\beta$ -unsaturated  $\beta$ -diketone moiety responsible for curcumin's instability. The specific stereoisomer, (3R,5R), has been identified as a significant product of gut microbial metabolism.

Identifier	Value
IUPAC Name	(3R,5R)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
CAS Number	408324-14-1[1][2][3][4]
Molecular Formula	C <sub>21</sub> H <sub>28</sub> O <sub>6</sub>
Molecular Weight	376.44 g/mol [2]
Synonyms	(3R,5R)-Hexahydrobisdemethoxycurcumin

## Quantitative Biological Data

**(3R,5R)-Octahydrocurcumin** demonstrates potent anti-inflammatory and anti-tumor activities, often exceeding those of curcumin and its other metabolites. Key quantitative data are summarized below.

### Table 1: Anti-Inflammatory Activity

Data below refers to Octahydrocurcumin (OHC); stereoisomer not specified unless noted.

Assay	Cell Line	Treatment	Concentration	Result	Reference
Nitric Oxide (NO) Production	RAW264.7 Macrophages	LPS (100 ng/mL)	2, 4, 8 μM	Dose-dependent inhibition	[5][6]
MCP-1 Production	RAW264.7 Macrophages	LPS (100 ng/mL)	2, 4, 8 μM	Dose-dependent inhibition	[5][6]

### Table 2: Anti-Tumor and Cytotoxic Activity

Data below refers to Octahydrocurcumin (OHC); stereoisomer not specified unless noted.

Assay	Cell Line	Treatment	Concentration	Result	Reference
Tumor Growth Suppression	H22 Ascites Tumor-Bearing Mice	OHC (in vivo)	Not specified	Superior effect vs. Curcumin	[7]
Cell Viability	H22 Ascites Cells	OHC (in vivo)	Not specified	Significant reduction in viable cells	[7]

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the synthesis and biological evaluation of **(3R,5R)-Octahydrocurcumin**.

### Synthesis of (3R,5R)-Octahydrocurcumin via Chemical Reduction

This protocol describes a common method for synthesizing octahydrocurcumin stereoisomers from tetrahydrocurcumin (THC).[8]

Materials:

- Tetrahydrocurcumin (THC)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

- Hexane and Ethyl Acetate for elution

Procedure:

- Dissolve Tetrahydrocurcumin in methanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride ( $\text{NaBH}_4$ ) to the stirred solution in portions.
- Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.
- Quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution at 0 °C.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to separate the meso and racemic (rac-(3R,5R)- and (3S,5S)-) octahydrocurcumin diastereomers.
- The specific (3R,5R) enantiomer can be resolved from the racemate using chiral chromatography.

## Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW264.7 Cells

This protocol details the measurement of NO production, an indicator of inflammation, in LPS-stimulated macrophages.<sup>[5][6]</sup>

Procedure:

- Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Seeding: Seed the cells into a 96-well plate at a density of 1 x 10<sup>6</sup> cells/mL and incubate for 24 hours.
- Treatment: Pre-incubate the cells with varying concentrations of **(3R,5R)-Octahydrocurcumin** (e.g., 2, 4, 8 µM) or vehicle control for 2 hours.
- Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for an additional 24 hours.
- Measurement: Collect the cell supernatant. Determine the nitrite concentration in the supernatant using a Griess Reagent kit according to the manufacturer's instructions.
- Analysis: Measure the absorbance at the appropriate wavelength (typically 540 nm). Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

## Anti-Tumor Activity: Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in tumor cells treated with **(3R,5R)-Octahydrocurcumin**.<sup>[9][10]</sup>

Procedure:

- Cell Culture: Culture a relevant cancer cell line (e.g., H22 hepatocellular carcinoma) under standard conditions.
- Seeding and Treatment: Seed cells (e.g., 1 x 10<sup>6</sup> cells) in a culture flask. After allowing cells to adhere, treat with **(3R,5R)-Octahydrocurcumin** at desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
- Cell Collection: Collect both floating (apoptotic) and adherent (trypsinized) cells. Combine them and wash twice with cold PBS by centrifugation (e.g., 670 x g for 5 min).

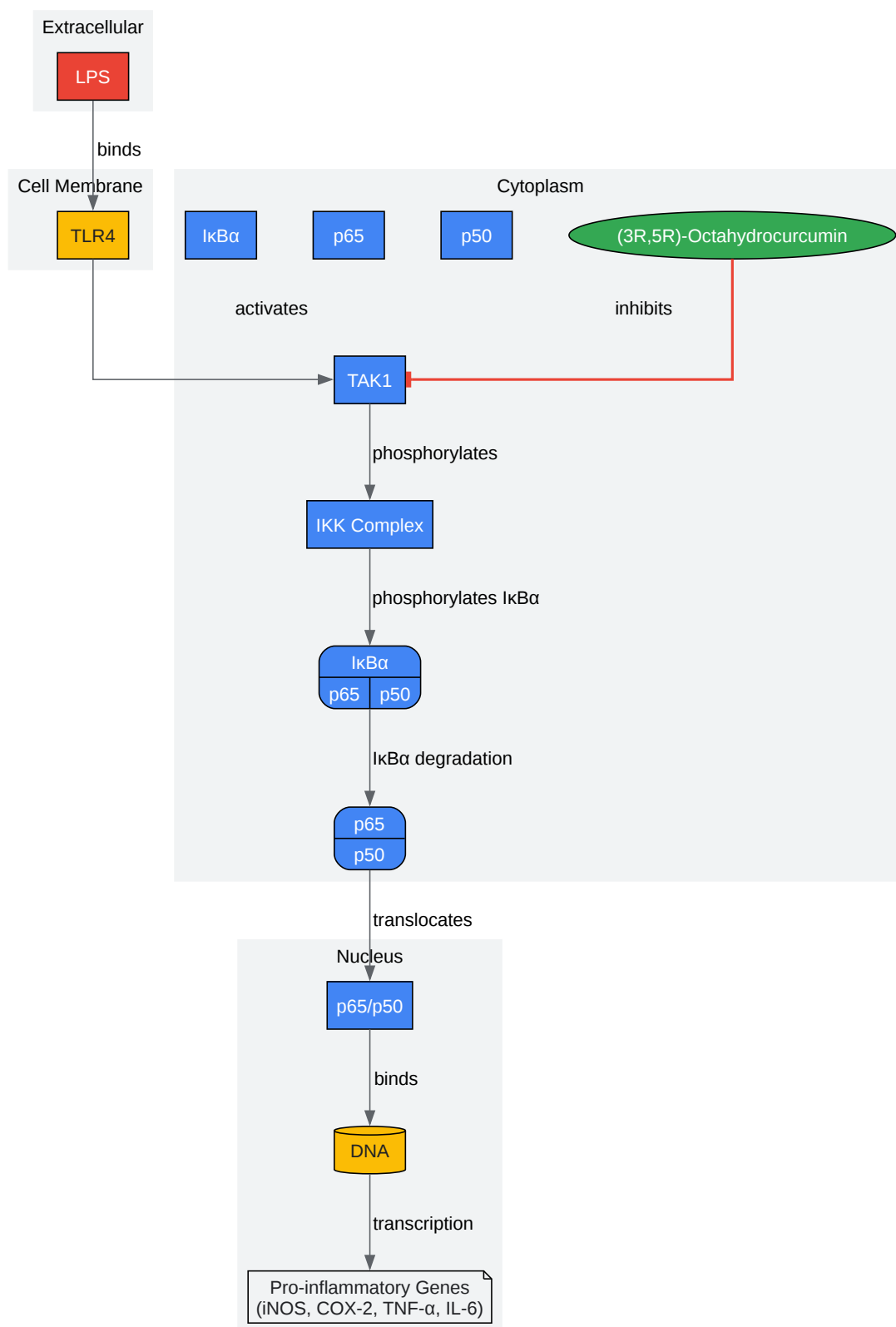
- Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's kit instructions.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells by flow cytometry within one hour.
  - Healthy cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## Signaling Pathways and Mechanisms of Action

**(3R,5R)-Octahydrocurcumin** exerts its biological effects by modulating key cellular signaling pathways involved in inflammation and apoptosis.

### Inhibition of the TAK1-NF- $\kappa$ B Inflammatory Pathway

Octahydrocurcumin has been shown to be a potent inhibitor of the NF- $\kappa$ B signaling pathway, a central mediator of inflammatory responses. It acts upstream by targeting the TAK1 signalosome.<sup>[11]</sup> The suppression of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.



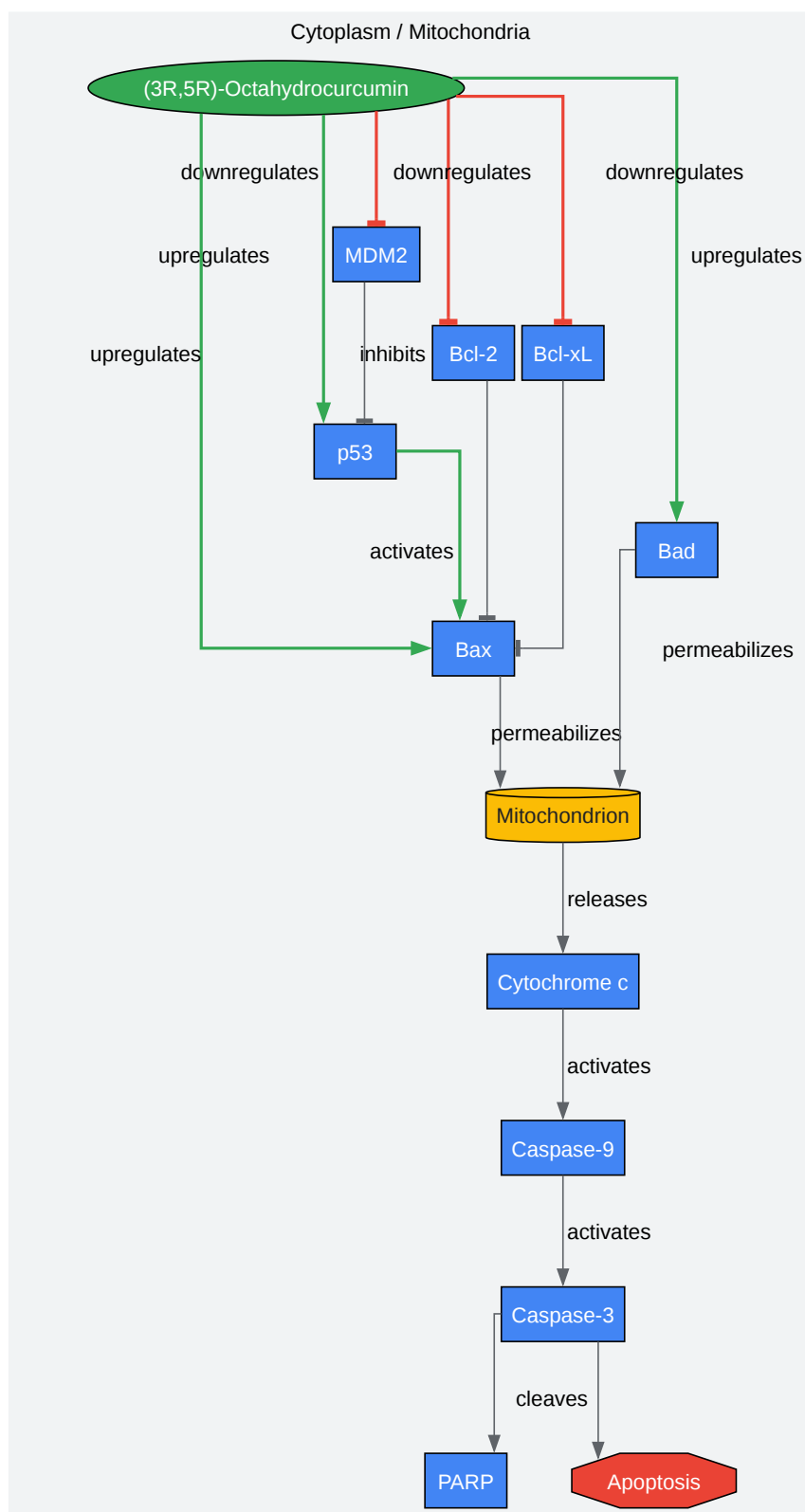
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Caption: OHC inhibits the LPS-induced TAK1-NF-κB signaling pathway.

## Induction of the Mitochondrial Apoptosis Pathway

In cancer cells, OHC demonstrates superior anti-tumor activity by inducing apoptosis through the intrinsic mitochondrial pathway.<sup>[7]</sup> It modulates the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.





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Caption: OHC induces apoptosis via the mitochondrial pathway.

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